molecular formula C17H25NO5 B14133469 Boc-O-Propyl-L-tyrosine CAS No. 76757-93-2

Boc-O-Propyl-L-tyrosine

Cat. No.: B14133469
CAS No.: 76757-93-2
M. Wt: 323.4 g/mol
InChI Key: RKPPSPGQIMRPNE-AWEZNQCLSA-N
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Description

Boc-O-Propyl-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-tyrosine, which enhances its stability and reactivity in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-Propyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Boc-O-Propyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Boc-O-Propyl-L-tyrosine involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis . The molecular targets and pathways involved are primarily related to its incorporation into peptides and proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-O-Propyl-L-tyrosine is unique due to the presence of both the Boc protecting group and the propyl group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for more complex and targeted chemical modifications compared to its analogs.

Properties

CAS No.

76757-93-2

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

RKPPSPGQIMRPNE-AWEZNQCLSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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